Dicamba-d3

Übersicht

Beschreibung

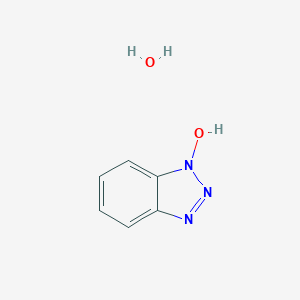

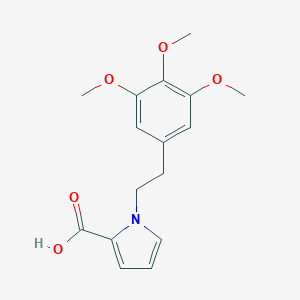

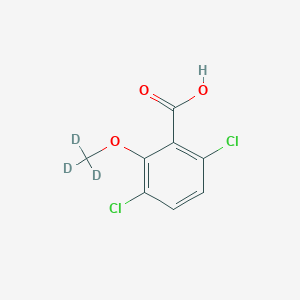

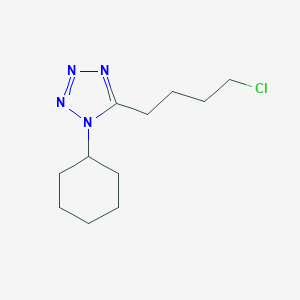

Dicamba-d3 is a metabolite of the pesticide dicamba. It is used for food, environmental, and toxicology analyses . The empirical formula is C8D3H3Cl2O3 .

Synthesis Analysis

The dicamba isotopic internal standard, d3-dicamba, is used to assess and optimize recovery of method performance for both linearity and accuracy . A Phenomenex Kinetex® F5 column (2.6 μm, 100 x 3 mm) is employed for these highly polar, low molecular weight species .Molecular Structure Analysis

The molecular structure of Dicamba-d3 is represented by the empirical formula C8D3H3Cl2O3 .Chemical Reactions Analysis

Dicamba-d3 may be used as an analytical reference standard for the determination of the analyte in fresh water and air samples by hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry and gas chromatography-mass spectrometry .Wissenschaftliche Forschungsanwendungen

Detection and Quantification in Agricultural Samples

Dicamba-d3 is used in the detection and quantification of dicamba and other related acid herbicides in complex environmental (soil) and agricultural matrices . This is crucial in the environmental and agricultural testing spaces .

Analysis in Complex Extracts of Soil and Plant Tissues

Dicamba-d3 is used to perform quantitative analysis in complex extracts of soil and plant tissues by LC-MS/MS without the need for chemical derivatisation . This is particularly important in farming where weeds can reduce yields .

Assessment and Optimization of Method Performance

The dicamba isotopic internal standard, d3-dicamba, is employed to assess and optimize recovery of method performance for both linearity and accuracy . This is critical in ensuring the reliability of the method .

Determination in Fresh Water and Air Samples

Dicamba-d3 may be used as an analytical reference standard for the determination of the analyte in fresh water and air samples . This is done by hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry and gas chromatography-mass spectrometry, respectively .

Understanding Off-Target Transport Mechanisms

Dicamba-d3 is used in the study of off-target transport mechanisms such as spray drift, volatilization, and tank contamination . This is important in understanding the environmental impact of dicamba .

Determination in Tobacco and Soil

A method has been developed for the determination of dicamba, among other acidic herbicides, in tobacco and soil . This is based on the use of liquid–liquid extraction and dispersive solid-phase extraction (dispersive-SPE) followed by UPLC–MS/MS .

Wirkmechanismus

Target of Action

Dicamba-d3, like its parent compound dicamba, is an auxin-based herbicide . It primarily targets broadleaf weeds , disrupting their normal growth patterns . It is particularly effective against glyphosate-resistant weeds, such as Palmer amaranth (Amaranthus palmeri S. Watson), waterhemp [Amaranthus tuberculatus (Moq.) J. D. Sauer], and horseweed (Erigeron canadensis) .

Mode of Action

Dicamba-d3 acts by mimicking the plant hormone auxin , leading to abnormal growth patterns in target plants . This irregular growth disrupts cell transport systems, which can induce plant death . The compound’s effectiveness is enhanced when applied in combination with other herbicides .

Biochemical Pathways

Dicamba-d3 affects the auxin signaling pathway in plants . It manipulates plant phytohormone responses, specifically increasing ethylene and abscisic acid production . This leads to plant growth inhibition, senescence, and tissue decay . Three primary dicamba metabolites have been identified in the environment: 5-OH-dicamba, 3,6-dichlorosalicylic acid (DCSA), and a secondary metabolite of DCSA, DCGA (3,6-dichlorogentisic acid) .

Pharmacokinetics

Dicamba-d3 is used as an analytical reference standard for the determination of the analyte in fresh water and air samples . It is detected in complex environmental matrices like soil and plant tissues . .

Result of Action

The molecular and cellular effects of Dicamba-d3 action result in disordered growth and eventual death of the target plants . Non-target plants exposed to even small amounts of dicamba may experience injury effects with deformities .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Dicamba-d3. For instance, dicamba volatility can be strongly affected by spray solution pH levels and the presence of certain ions . Regulations have been introduced to control migration, such as restrictions on the time of day for application and conditions to avoid, like high winds .

Safety and Hazards

Dicamba, the parent compound of Dicamba-d3, is moderately toxic if it gets into the eyes. It is low in toxicity if it gets on the skin, but skin irritation may develop . Some studies have found an increased risk of cancer for users of dicamba. Studies have also linked dicamba exposure to increased odds of hypothyroidism .

Zukünftige Richtungen

The use of Dicamba and its derivatives like Dicamba-d3 in agriculture is a topic of ongoing research. There is a need to understand the potential for off-target exposure, particularly in the context of neighboring crops . The development of alternative methods to quantify Acid Herbicides (AcHs) and metabolites at low levels in relevant environmental matrices is also a focus of future research .

Eigenschaften

IUPAC Name |

3,6-dichloro-2-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEDIXLBFLAXBO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512157 | |

| Record name | 3,6-Dichloro-2-[(~2~H_3_)methyloxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349553-95-3 | |

| Record name | 3,6-Dichloro-2-[(~2~H_3_)methyloxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicamba-D3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)

![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)